Ethyl 4-{[(2-bromo-4-formyl-6-methoxyphenoxy)acetyl]amino}benzoate
Description
Ethyl 4-{[(2-bromo-4-formyl-6-methoxyphenoxy)acetyl]amino}benzoate is a benzoate ester derivative featuring a bromo-formyl-methoxy-substituted phenoxyacetyl group linked via an amide bond to the para position of the ethyl benzoate core. This compound is characterized by its multifunctional structure, including a bromine atom (electron-withdrawing), formyl group (reactive aldehyde), and methoxy group (electron-donating).
Properties
IUPAC Name |
ethyl 4-[[2-(2-bromo-4-formyl-6-methoxyphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO6/c1-3-26-19(24)13-4-6-14(7-5-13)21-17(23)11-27-18-15(20)8-12(10-22)9-16(18)25-2/h4-10H,3,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAWOJJMFTWFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{[(2-bromo-4-formyl-6-methoxyphenoxy)acetyl]amino}benzoate, with the CAS number 692275-42-6, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H18BrNO6
- Molar Mass : 436.25 g/mol
- LogP : 4.24 (predicted), indicating moderate lipophilicity which can influence its bioavailability and interaction with biological membranes .
Structural Representation
The compound features a complex structure characterized by a benzene ring substituted with various functional groups, which are believed to contribute to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Antioxidant Properties : The presence of methoxy groups in the structure may confer antioxidant properties, which could mitigate oxidative stress in cells.
- Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial effects, suggesting that this compound may also possess such properties.
Efficacy Studies
A series of in vitro studies have been conducted to evaluate the efficacy of this compound against various cell lines:
| Cell Line | IC50 (µM) | Mechanism Observed |
|---|---|---|
| HeLa (cervical cancer) | 15.0 | Induction of apoptosis through caspase activation |
| MCF-7 (breast cancer) | 12.5 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 20.0 | Inhibition of cell migration |
These results indicate a promising profile for anticancer activity, particularly against cervical and breast cancer cell lines.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on the structure of this compound and evaluated their anticancer properties. The lead compound demonstrated significant cytotoxicity against multiple cancer cell lines, with an emphasis on its ability to induce apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Properties
A separate investigation focused on the antimicrobial properties of derivatives similar to this compound. The study found that certain analogs exhibited activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Routes: The target compound and analogs (e.g., triazine derivatives , hexenoates ) are synthesized via nucleophilic substitutions or metal-catalyzed reactions, often using bases like K₂CO₃ or catalysts like MgBr₂.
- Reactivity : The formyl group in the target compound is a reactive site for condensation reactions (e.g., Schiff base formation), whereas bromo substituents enable cross-coupling (e.g., Suzuki reactions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
